

# An In-depth Technical Guide to N-(Hydroxymethyl)acrylamide: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *N*-(Hydroxymethyl)acrylamide

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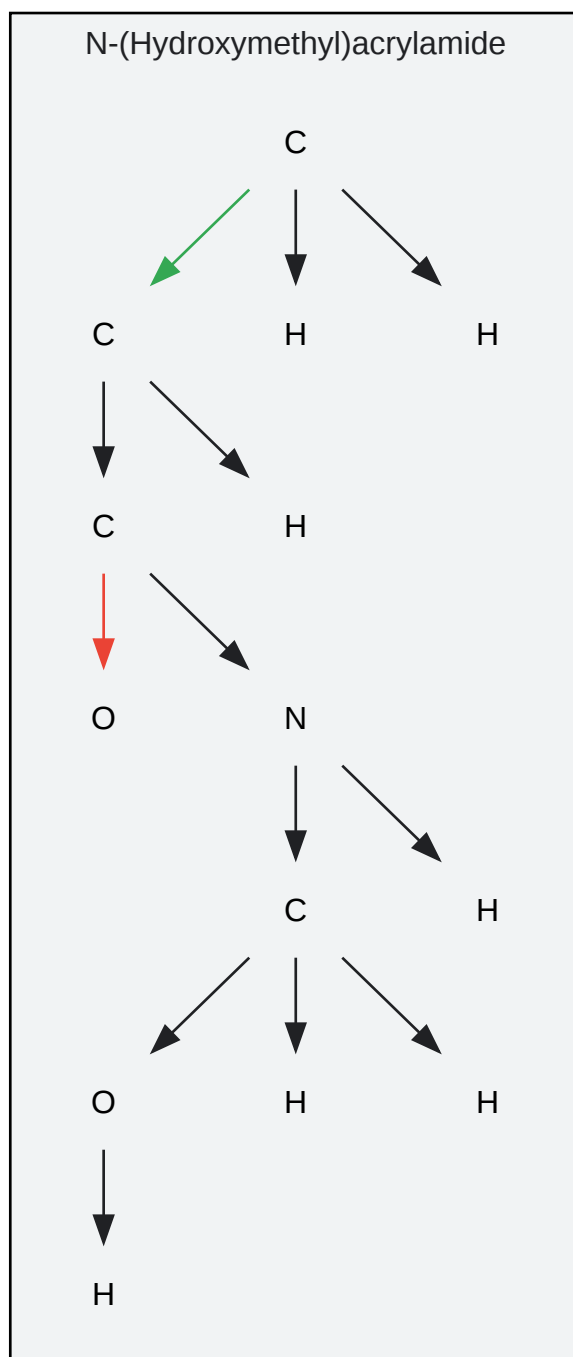
## Abstract

**N-(Hydroxymethyl)acrylamide** (NMA) is a bifunctional monomer of significant interest in polymer chemistry and materials science. Possessing both a reactive vinyl group and a hydroxymethyl group, NMA serves as a versatile crosslinking agent and a building block for a wide array of functional polymers. Its unique chemical architecture allows for the formation of hydrophilic, crosslinked networks, making it a valuable component in the synthesis of hydrogels, adhesives, coatings, and various biomaterials. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of **N-(Hydroxymethyl)acrylamide**, along with detailed experimental protocols for its synthesis and purification.

## Chemical Structure and Properties

**N-(Hydroxymethyl)acrylamide**, with the IUPAC name N-(hydroxymethyl)prop-2-enamide, is a white crystalline solid at room temperature. Its bifunctional nature, stemming from the presence of a polymerizable vinyl group and a reactive hydroxymethyl group, is central to its utility in polymer chemistry.<sup>[1]</sup>

## Visualization of the Chemical Structure



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Caption: Chemical structure of **N-(Hydroxymethyl)acrylamide**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-(Hydroxymethyl)acrylamide**.

Property	Value	Reference
CAS Number	924-42-5	[2]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub>	[2]
Molecular Weight	101.10 g/mol	[2]
Appearance	White to almost white crystalline powder	[2]
Melting Point	75-79 °C	[2]
Boiling Point	277 °C (decomposes)	
Density	1.082 g/cm <sup>3</sup> at 20 °C	
Solubility	Highly soluble in water. Soluble in methanol and other organic solvents.	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N-(Hydroxymethyl)acrylamide**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **N-(Hydroxymethyl)acrylamide** exhibits characteristic peaks corresponding to the different protons in the molecule.

Chemical Shift (ppm)	Multiplicity	Assignment
~7.68	t	-NH-
~6.30	dd	Vinyl H (trans to C=O)
~6.18	dd	Vinyl H (cis to C=O)
~5.71	dd	Vinyl H (geminal)
~4.81	d	-CH <sub>2</sub> -
~3.47	t	-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~177	C=O (amide)
~138	=CH (vinyl)
~130	=CH <sub>2</sub> (vinyl)
~70	-CH <sub>2</sub> - (hydroxymethyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

## FTIR Spectroscopy

The infrared spectrum of **N-(Hydroxymethyl)acrylamide** shows characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
3300-3400	N-H and O-H stretching
~3080	=C-H stretching (vinyl)
~1660	C=O stretching (amide I)
~1620	C=C stretching (vinyl)
~1540	N-H bending (amide II)
~1050	C-O stretching

## Mass Spectrometry

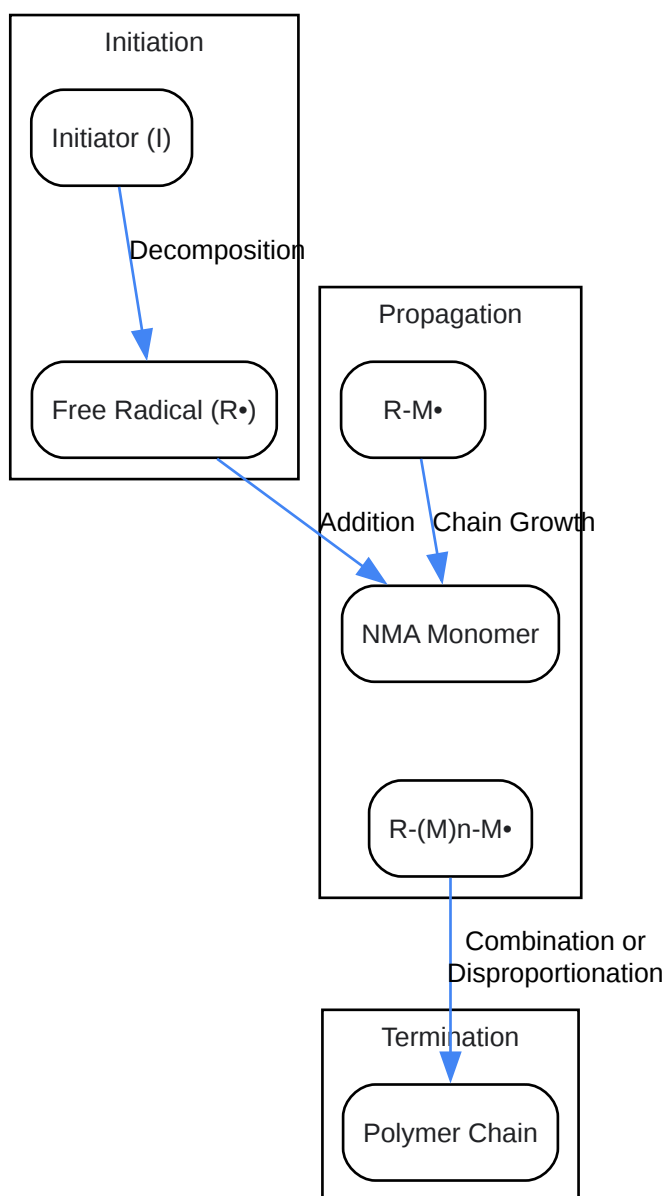
Electron impact mass spectrometry of **N-(Hydroxymethyl)acrylamide** typically shows a molecular ion peak (M<sup>+</sup>) at m/z 101. Common fragmentation patterns involve the loss of a hydroxymethyl group (-CH<sub>2</sub>OH), water (-H<sub>2</sub>O), or the entire amide functionality.

## Reactivity and Mechanisms

The reactivity of **N-(Hydroxymethyl)acrylamide** is dominated by its two functional groups: the vinyl group and the hydroxymethyl group.

## Free-Radical Polymerization

The vinyl group readily undergoes free-radical polymerization, either for homopolymerization or copolymerization with other monomers. This reaction is the basis for the formation of poly(**N-(hydroxymethyl)acrylamide**) and various functional copolymers.<sup>[3]</sup>



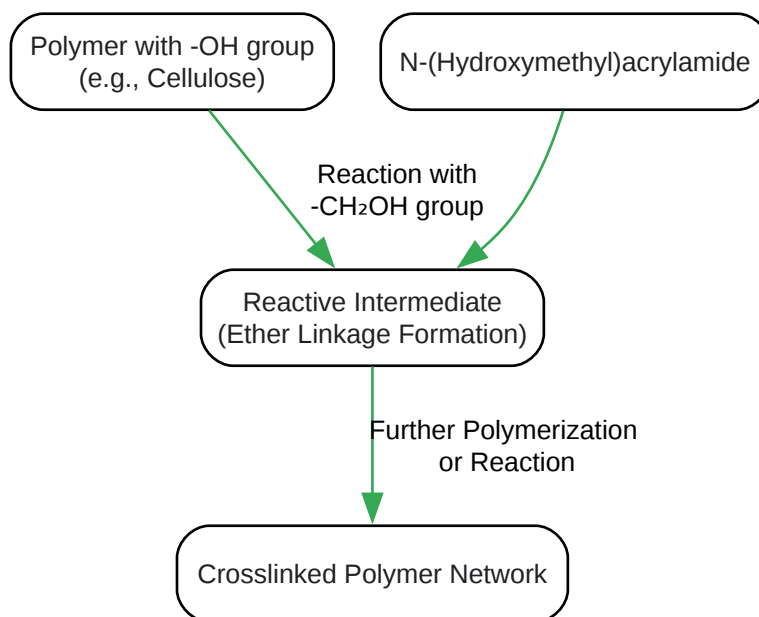
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Caption: Free-radical polymerization mechanism of NMA.

## Crosslinking Reactions

The hydroxymethyl group is a key site for crosslinking reactions, which can occur via several mechanisms, including condensation reactions under acidic or basic conditions. This allows for the formation of three-dimensional polymer networks, which are the basis for hydrogels and

other crosslinked materials. For instance, NMA can be used to crosslink polymers containing hydroxyl groups, such as cellulose.



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Caption: General crosslinking reaction with NMA.

## Experimental Protocols

### Synthesis of N-(Hydroxymethyl)acrylamide

This protocol describes a general method for the synthesis of **N-(Hydroxymethyl)acrylamide** from acrylamide and formaldehyde in an aqueous solution.[4][5]

Materials:

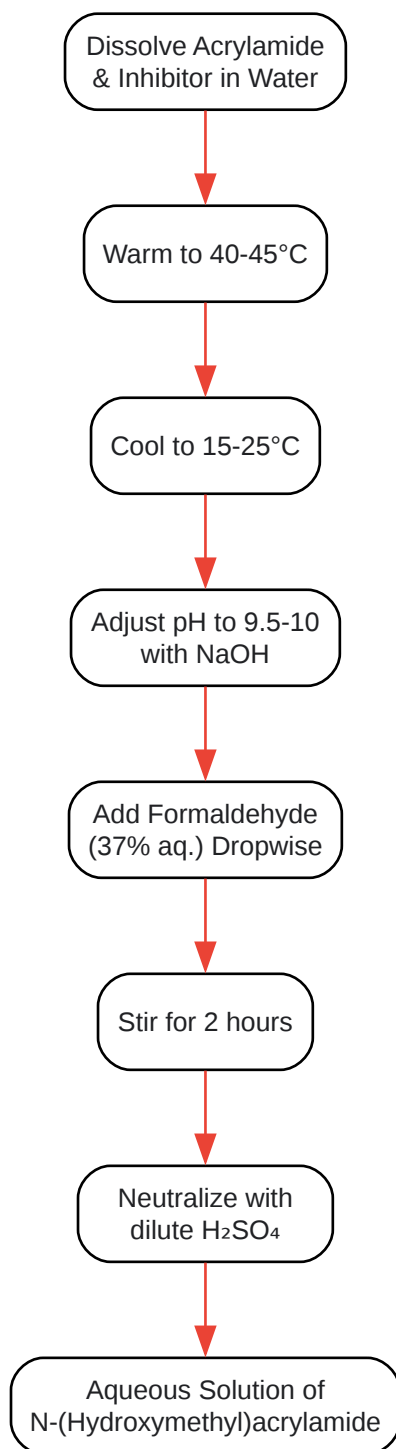
- Acrylamide
- Formaldehyde (37% aqueous solution)
- Sodium hydroxide (aqueous solution)
- Sulfuric acid (dilute)
- Polymerization inhibitor (e.g., p-methoxyphenol)

- Deionized water

Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve acrylamide in deionized water containing a polymerization inhibitor. Warm the solution to approximately 40-45 °C to facilitate dissolution.
- Cool the solution to 15-25 °C.
- Adjust the pH of the solution to approximately 9.5-10 by adding sodium hydroxide solution.
- Slowly add the formaldehyde solution dropwise to the reaction mixture while maintaining the temperature between 15-25 °C. The rate of addition should be controlled to prevent excessive heat generation.
- After the addition is complete, continue to stir the reaction mixture for approximately 2 hours.
- Neutralize the reaction mixture to a slightly acidic pH with dilute sulfuric acid.
- The resulting aqueous solution contains **N-(Hydroxymethyl)acrylamide**. For isolation of the solid product, proceed to the purification step.





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Caption: Workflow for the synthesis of NMA.

## Purification by Recrystallization

This protocol outlines the purification of crude **N-(Hydroxymethyl)acrylamide** by recrystallization from a mixed solvent system of acetone and water.<sup>[2]</sup>

Materials:

- Crude **N-(Hydroxymethyl)acrylamide**
- Acetone
- Deionized water

Procedure:

- Dissolve the crude **N-(Hydroxymethyl)acrylamide** in a minimum amount of a hot acetone/water mixture. The ratio of acetone to water should be adjusted to achieve complete dissolution at elevated temperatures and insolubility at lower temperatures.
- Once completely dissolved, allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold acetone.
- Dry the crystals under vacuum to remove any residual solvent.

## Safety and Handling

**N-(Hydroxymethyl)acrylamide** is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.<sup>[2]</sup> It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

## Conclusion

**N-(Hydroxymethyl)acrylamide** is a highly versatile and reactive monomer with significant applications in polymer and materials science. Its unique bifunctional structure enables the creation of a wide range of polymers with tailored properties, particularly in the development of hydrogels and crosslinked materials. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in research and development.

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